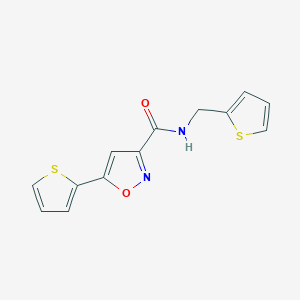![molecular formula C22H23N7 B4495594 7-Methyl-6-[2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4495594.png)
7-Methyl-6-[2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine
Overview
Description
7-Methyl-6-[2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that features a unique combination of pyrimidine and triazolopyrimidine scaffolds. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly as a kinase inhibitor.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-6-[2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and triazolopyrimidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various halogenated pyrimidines, piperidine derivatives, and phenyl-substituted triazoles. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired quality and quantity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-6-[2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups onto the pyrimidine or triazolopyrimidine rings .
Scientific Research Applications
7-Methyl-6-[2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated as a potential therapeutic agent, particularly as a kinase inhibitor for cancer treatment.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-Methyl-6-[2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound can interfere with cell cycle progression, leading to the suppression of tumor cell growth. The molecular pathways involved include the modulation of CDK activity and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another kinase inhibitor with a similar scaffold.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Shares structural similarities and biological activities.
Uniqueness
7-Methyl-6-[2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific combination of functional groups and its potent inhibitory activity against CDKs. This makes it a promising candidate for further development as a therapeutic agent .
Properties
IUPAC Name |
7-methyl-6-[2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N7/c1-15-9-12-28(13-10-15)21-23-11-8-19(25-21)18-14-24-22-26-20(27-29(22)16(18)2)17-6-4-3-5-7-17/h3-8,11,14-15H,9-10,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHOTVQBUJRWQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=CC(=N2)C3=C(N4C(=NC(=N4)C5=CC=CC=C5)N=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,6-diethylthieno[2,3-d]pyrimidin-4-yl)-beta-alanine](/img/structure/B4495531.png)
![6-(4-chloro-2-fluorophenyl)-3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4495539.png)
![2-ethyl-N-(2-methoxyethyl)-6-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B4495554.png)

![N-bicyclo[2.2.1]hept-2-yl-2-chloro-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4495569.png)
![7-(2,3-difluorophenyl)-3-(3-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B4495574.png)
![N-[3-(3-METHYLPIPERIDIN-1-YL)PROPYL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE](/img/structure/B4495583.png)
![N-(4-Ethylphenyl)-4-[2-methyl-6-(piperidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide](/img/structure/B4495587.png)
![1-(dimethylsulfamoyl)-N-[1-(4-methoxyphenoxy)propan-2-yl]piperidine-4-carboxamide](/img/structure/B4495601.png)
![1-benzyl-N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylpiperidine-4-carboxamide](/img/structure/B4495608.png)
![N-[4-(4-methyl-1-piperazinyl)phenyl]-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B4495623.png)
![methyl 3-({4-[(2-hydroxyethyl)amino]-2-quinazolinyl}amino)benzoate](/img/structure/B4495629.png)

![N-(3-fluoro-2-methylphenyl)-4-[2-methyl-6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4495637.png)
